N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an allyloxycarbonyl (aloc) protecting group on the side chain. The compound is often used in peptide synthesis due to its stability and ease of deprotection.
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antimicrobial peptides (amps), which are known to disrupt bacterial cell membranes . This suggests that Boc-D-lys(aloc)-OH dcha might interact with its targets in a similar manner, leading to changes in their function or structure.
Biochemical Pathways
Given its potential role in the synthesis of amps, it’s plausible that it could influence pathways related to antimicrobial resistance and cellular membrane integrity .
Result of Action
If it indeed plays a role in the synthesis of amps, it could potentially lead to the disruption of bacterial cell membranes, resulting in the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid typically involves the protection of the amino and side chain groups of lysine. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. This reaction is usually carried out in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF) at room temperature .
Next, the allyloxycarbonyl (aloc) group is introduced by reacting the Boc-protected lysine with allyl chloroformate in the presence of a base such as triethylamine (TEA). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and aloc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which can be further modified or used in various applications.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the development of novel peptides and peptidomimetics.
Biology: In the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: In the design of therapeutic peptides and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino group protection.
Cbz-Lys-OH: Uses a benzyloxycarbonyl (Cbz) group for amino group protection.
Uniqueness
This compound is unique due to the presence of both Boc and aloc protecting groups, which provide greater flexibility and control in peptide synthesis. The dual protection allows for selective deprotection and modification of the amino and side chain groups, facilitating the synthesis of complex peptides and peptide-based compounds .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVAVNGGMCSJEA-RFVHGSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584948 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327156-94-5 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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